molecular formula C5H12ClN3O2 B13745070 H-D-Ala-gly-NH2 hcl

H-D-Ala-gly-NH2 hcl

Cat. No.: B13745070
M. Wt: 181.62 g/mol
InChI Key: SUCIQLIGRKFZNE-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Ala-gly-NH2 hydrochloride is a synthetic dipeptide compound composed of D-alanine and glycine, with an amide group at the C-terminus and a hydrochloride salt form. This compound is often used in peptide synthesis and research due to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-gly-NH2 hydrochloride typically involves the coupling of D-alanine and glycine using peptide synthesis techniques. The process includes the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly, the amino group of D-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine is activated using dicyclohexylcarbodiimide (DCC) or similar coupling reagents. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. After the coupling reaction, the protecting groups are removed under acidic conditions, and the product is purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of H-D-Ala-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-gly-NH2 hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized peptides.

    Reduction: Reduction reactions can be used to modify the peptide, often involving reagents like sodium borohydride.

    Substitution: The amide group can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

H-D-Ala-gly-NH2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Ala-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form peptide bonds with other amino acids, influencing various biochemical pathways. Its stability and ability to form specific interactions make it valuable in studying protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Ala-gly-NH2 hydrochloride is unique due to the presence of D-alanine, which imparts different stereochemical properties compared to its L-alanine counterpart. This difference can affect the compound’s interaction with biological molecules and its overall stability.

Properties

Molecular Formula

C5H12ClN3O2

Molecular Weight

181.62 g/mol

IUPAC Name

(2R)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m1./s1

InChI Key

SUCIQLIGRKFZNE-AENDTGMFSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N)N.Cl

Canonical SMILES

CC(C(=O)NCC(=O)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.